
(4R,5S)-2,4-diphenyl-4,5-dihydrooxazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,5S)-2,4-diphenyl-4,5-dihydrooxazole-5-carboxylic acid is a chiral compound with significant importance in organic chemistry. This compound is characterized by its oxazole ring, which is fused with a carboxylic acid group and two phenyl groups. The stereochemistry of the compound, indicated by the (4R,5S) configuration, plays a crucial role in its chemical behavior and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-2,4-diphenyl-4,5-dihydrooxazole-5-carboxylic acid typically involves the reaction of (1S,2R)-(+)-2-amino-1,2-diphenylethanol with dichloromethane and triethylamine in the presence of triphosgene. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product . The resulting intermediate is further reacted with acetaldehyde dimethyl acetal and (±)-10-camphorsulfonic acid to yield the final compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of reagents to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4R,5S)-2,4-diphenyl-4,5-dihydrooxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, reduced oxazole compounds, and phenyl-substituted derivatives. These products have diverse applications in organic synthesis and medicinal chemistry.
Applications De Recherche Scientifique
(4R,5S)-2,4-diphenyl-4,5-dihydrooxazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes and receptors.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of (4R,5S)-2,4-diphenyl-4,5-dihydrooxazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. Additionally, the compound can interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4R,5S)-4,5-Dimethyl-2,2-diphenyl-1,3-dioxolane: This compound shares a similar structural framework but differs in the functional groups attached to the oxazole ring.
(2R,3R,4R,5S,6R)-2,3,4,5,6,7-Hexahydroxyheptanoic acid: Another compound with multiple chiral centers, used for comparison in stereochemical studies.
Uniqueness
The uniqueness of (4R,5S)-2,4-diphenyl-4,5-dihydrooxazole-5-carboxylic acid lies in its specific stereochemistry and the presence of both phenyl and carboxylic acid groups. This combination of features makes it a valuable compound in asymmetric synthesis and chiral catalysis. Its ability to interact with biological targets also sets it apart from other similar compounds, providing unique opportunities for drug development and biochemical research .
Propriétés
Formule moléculaire |
C16H13NO3 |
|---|---|
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
(4R,5S)-2,4-diphenyl-4,5-dihydro-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C16H13NO3/c18-16(19)14-13(11-7-3-1-4-8-11)17-15(20-14)12-9-5-2-6-10-12/h1-10,13-14H,(H,18,19)/t13-,14+/m1/s1 |
Clé InChI |
BPBOFBFRBITMMR-KGLIPLIRSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@@H]2[C@H](OC(=N2)C3=CC=CC=C3)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



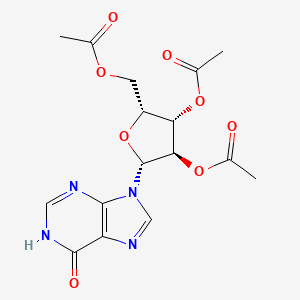

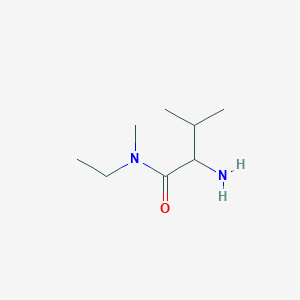
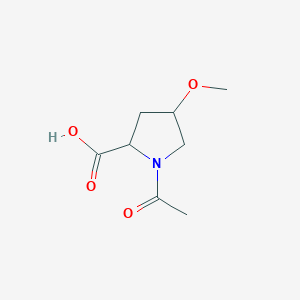
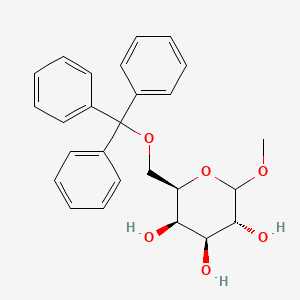
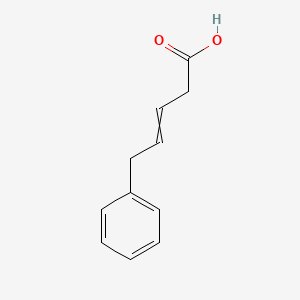
![3-Amino-3-[5-(3-chlorophenyl)furan-2-yl]propanamide](/img/structure/B12435513.png)

![5-[(3-Methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12435527.png)
![3-[3-(2-Carboxyethyl)-4-{[(5E)-6-(4-methoxyphenyl)hex-5-EN-1-YL]oxy}benzoyl]benzoic acid](/img/structure/B12435531.png)
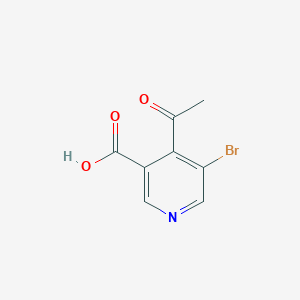
![7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B12435535.png)
![1-Boc-3-[(3-bromo-benzylamino)-methyl]-piperidine](/img/structure/B12435544.png)
